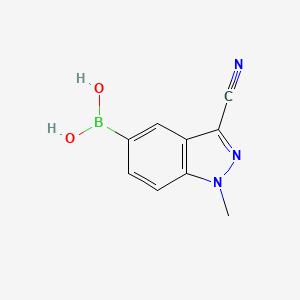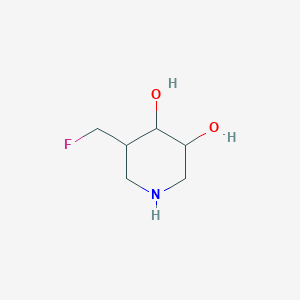
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(2,4-Difluoro-5-méthylphényl)azétidine-3-ol implique généralement la formation du cycle azétidine suivie de l'introduction du groupe 2,4-difluoro-5-méthylphényle. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de la 2,4-difluoro-5-méthylbenzylamine avec un époxyde approprié peut conduire à la formation du cycle azétidine souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse optimisées qui assurent un rendement et une pureté élevés. Ces méthodes utilisent souvent des techniques avancées telles que la chimie en flux continu et la synthèse automatisée pour obtenir une production efficace. Les conditions spécifiques, telles que la température, la pression et le choix des solvants, sont soigneusement contrôlées pour maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2,4-Difluoro-5-méthylphényl)azétidine-3-ol peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle azétidine en d'autres structures cycliques ou acycliques.
Substitution : Les atomes de fluor sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et peuvent inclure des températures, des solvants et des catalyseurs spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle .
Applications de la recherche scientifique
Le 3-(2,4-Difluoro-5-méthylphényl)azétidine-3-ol a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être utilisé dans l'étude des voies et mécanismes biologiques en raison de ses caractéristiques structurales uniques.
Mécanisme d'action
Le mécanisme d'action du 3-(2,4-Difluoro-5-méthylphényl)azétidine-3-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Les caractéristiques structurales du composé lui permettent de se lier à certaines enzymes ou récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, selon la cible et la voie spécifiques impliquées .
Applications De Recherche Scientifique
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de l'azétidine et des composés phényliques fluorés. Voici quelques exemples :
- 3-(2,4-Difluorophényl)azétidine-3-ol
- 3-(2,4-Difluoro-5-chlorophényl)azétidine-3-ol
- 3-(2,4-Difluoro-5-méthylphényl)azétidine-2-one
Unicité
Le 3-(2,4-Difluoro-5-méthylphényl)azétidine-3-ol est unique en raison de la disposition spécifique des substituants sur le cycle phényle et de la présence du groupe hydroxyle sur le cycle azétidine. Ces caractéristiques confèrent des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-7(9(12)3-8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
Clé InChI |
DVBXYIMFFMOAQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)F)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)


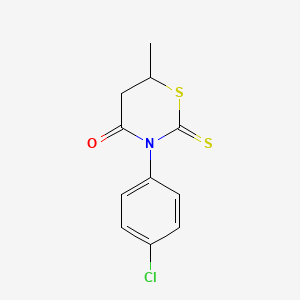
![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
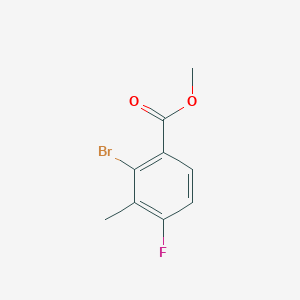
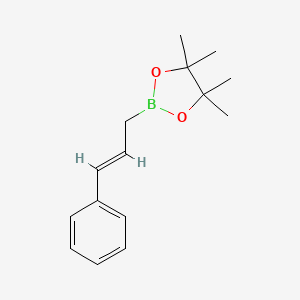
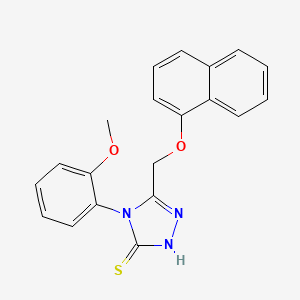
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)

